An In-depth Technical Guide to Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride
An In-depth Technical Guide to Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure due to its diverse pharmacological activities.[1][2] This document delves into the core chemical properties, synthesis, characterization, reactivity, and potential applications of this specific aminomethyl derivative. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application as a key intermediate and building block in the synthesis of novel therapeutic agents.[3]
Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that is considered a structural analogue of deazapurines.[1] This scaffold is endowed with a multitude of biological potentials, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.[1] Its structural features make it a valuable core for designing molecules that can interact with various biological targets. The specific compound, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, serves as a crucial intermediate, providing a reactive aminomethyl handle for further chemical modifications in the development of new therapeutic agents, particularly for conditions such as cancer and inflammatory disorders.[3]
Physicochemical Properties
The dihydrochloride salt form of Imidazo[1,2-a]pyrazin-6-ylmethanamine is typically utilized to enhance stability and aqueous solubility, which are critical properties for both chemical synthesis and biological testing. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (Imidazo[1,2-a]pyrazin-6-yl)methanamine dihydrochloride | N/A |
| CAS Number | 1352305-27-1 | [3] |
| Molecular Formula | C₇H₁₀Cl₂N₄ | [3] |
| Molecular Weight | 221.09 g/mol | [3] |
| MDL Number | MFCD20921660 | [3] |
| Appearance | Solid (Predicted) | N/A |
| Storage Conditions | Store at room temperature in a dry, cool place. | [3] |
Synthesis and Characterization
Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[2] For Imidazo[1,2-a]pyrazin-6-ylmethanamine, a plausible synthetic route would begin with a suitably protected or masked 6-(aminomethyl)-2-aminopyrazine derivative, which is then cyclized to form the fused imidazole ring. The final step would involve deprotection and conversion to the dihydrochloride salt.
The choice of starting materials and catalysts is crucial for achieving high yields and purity. For related imidazo[1,2-a]pyridine structures, various catalysts, including copper and iodine, have been successfully employed to facilitate the cyclization reaction under mild conditions.[4][5]
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This pathway is a logical representation based on established synthetic methodologies for this class of heterocycles.
Caption: A plausible multi-step synthesis workflow.
Spectroscopic Analysis
While specific spectral data for this compound is not publicly available, analysis of the structure allows for the prediction of key signals in NMR and mass spectrometry.
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¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazine and imidazole rings. A singlet corresponding to the imidazole proton and a set of doublets or singlets for the pyrazine protons would be anticipated. The methylene (-CH₂-) protons of the aminomethyl group would likely appear as a singlet, and the amine (-NH₂) protons might be broad or exchangeable. In the dihydrochloride form, the amine protons would be observed as a broader signal.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the aromatic carbons of the fused ring system and a distinct upfield signal for the methylene carbon. The number of signals would correspond to the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base.
Chemical Reactivity and Stability
The primary site of reactivity on Imidazo[1,2-a]pyrazin-6-ylmethanamine is the primary amine group. This nucleophilic group can readily participate in a variety of chemical transformations, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
This chemical versatility is precisely why the compound is a valuable building block in combinatorial chemistry and library synthesis for drug discovery programs.[6]
The dihydrochloride salt form confers greater stability, making the compound less susceptible to degradation during storage and easier to handle compared to the free base, which can be more sensitive to air and moisture.
Applications in Research and Drug Development
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is primarily utilized in pharmaceutical research as a key intermediate for creating more complex molecules with potential therapeutic value.[3] The broader imidazo[1,2-a]pyrazine class has been investigated for several biological activities:
-
Kinase Inhibition: Derivatives of the related imidazo[1,2-a]pyridine scaffold are known to be potent kinase inhibitors, a class of drugs often used in cancer therapy.[7][8] Specifically, substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of Breast Tumor Kinase (Brk/PTK6).[9]
-
Antiproliferative Activity: A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized from a 6-aminoimidazo[1,2-a]pyrazine intermediate, demonstrated cytostatic activity against non-small cell lung cancer (NSCLC) cell lines, potentially through the reactivation of mutant p53.[6]
-
Anti-inflammatory and Antimicrobial Activity: Various derivatives of the core scaffold have been evaluated for antioxidant and antimicrobial properties.[1]
The diagram below illustrates a common mechanism of action for this class of compounds in oncology, where they act as competitive inhibitors at the ATP-binding site of a protein kinase.
Caption: Mechanism of kinase inhibition by imidazo[1,2-a]pyrazine derivatives.
Safety and Handling
As a laboratory chemical, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride requires careful handling. While a specific safety data sheet (SDS) is not widely published, data from the closely related imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride suggests the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[11]
Conclusion
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a strategically important chemical intermediate built upon a pharmacologically privileged scaffold. Its defined physicochemical properties, coupled with the reactive aminomethyl group, make it a versatile building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. The established biological potential of the imidazo[1,2-a]pyrazine core, particularly in kinase inhibition and antiproliferative applications, underscores the value of this compound to the drug discovery and development community. Adherence to proper safety and handling protocols is essential when working with this and related chemical entities.
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